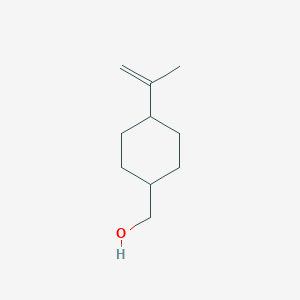

(4-prop-1-en-2-ylcyclohexyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18479-64-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(4-prop-1-en-2-ylcyclohexyl)methanol |

InChI |

InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3 |

InChI Key |

GMYHXOPIKMGWOM-UHFFFAOYSA-N |

SMILES |

CC(=C)C1CCC(CC1)CO |

Canonical SMILES |

CC(=C)C1CCC(CC1)CO |

physical_description |

Solid |

Synonyms |

cis-isopulegone isopulegone pulegone pulegone, (R)-isomer pulegone, (S)-isome |

Origin of Product |

United States |

Contextualization Within Monoterpenoid and Cyclohexyl Alcohol Research

The chemical identity of (4-prop-1-en-2-ylcyclohexyl)methanol is best understood by examining its position within two key areas of chemical research: monoterpenoids and cyclohexyl alcohols.

Its molecular formula, C10H18O, is indicative of a monoterpenoid. nih.gov Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units, giving them a characteristic C10 skeleton. slideshare.net These compounds are major constituents of essential oils and are responsible for the distinct aromas of many plants. researchgate.net this compound has been identified in organisms such as Perilla frutescens var. acuta. nih.gov Research into monoterpenoid alcohols is significant due to their widespread use in the flavor and fragrance industries and their roles as valuable chiral building blocks for the synthesis of more complex molecules. researchgate.netmdpi.com

Structurally, the molecule is a derivative of cyclohexanol (B46403), featuring a hydroxyl group attached to the cyclohexane (B81311) ring via a methylene (B1212753) bridge. nih.govwikipedia.org Cyclohexyl alcohols, in general, are a well-studied class of compounds. The parent compound, cyclohexanol (C6H12O), is a crucial industrial chemical produced on a massive scale. wikipedia.org It primarily serves as a precursor in the production of polymers, specifically nylons. chemicalbook.com The chemistry of cyclohexyl alcohols is dominated by the reactions of the secondary alcohol, such as oxidation to form cyclohexanones and esterification to produce plasticizers. wikipedia.org The study of substituted cyclohexyl alcohols like this compound allows chemists to explore how additional functional groups modify the reactivity and properties of the fundamental cyclohexanol core.

Significance of the 4 Prop 1 En 2 Ylcyclohexyl Methanol Scaffold in Synthetic Organic Chemistry

Systematic IUPAC Naming Conventions for this compound

The systematic name, this compound, is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The naming process involves identifying the parent structure and its substituents, and numbering the carbon atoms to provide unambiguous locants for each group.

The parent structure is methanol, a one-carbon alcohol. The substituent attached to the oxygen atom is a complex cyclohexyl group. The cyclohexyl ring is itself substituted at position 4 with a prop-1-en-2-yl group. The numbering of the cyclohexane ring begins at the carbon atom attached to the methanol group (C1), and proceeds around the ring in a manner that gives the lowest possible number to the other substituent. In this case, the prop-1-en-2-yl group is located at the fourth carbon atom of the ring.

The substituent at position 4 is a three-carbon chain with a double bond between the first and second carbon atoms, and it is attached to the cyclohexane ring via the second carbon of the propyl chain. This gives rise to the name "prop-1-en-2-yl". The compound is also commonly known by other names such as 4-isopropenyl-1-cyclohexanemethanol. nih.govnih.gov

Isomeric Forms and Stereochemical Assignment in this compound

The structure of this compound allows for several types of isomerism, contributing to a rich stereochemical landscape. These include cis-trans isomerism arising from the substitution pattern on the cyclohexane ring and enantiomerism due to the presence of chiral centers.

Cis-Trans Isomerism of the Cyclohexyl Ring Substituents

The cyclohexane ring in this compound is disubstituted at positions 1 and 4. This substitution pattern gives rise to cis-trans isomerism, also known as geometric isomerism. The two substituents, the hydroxymethyl group (-CH₂OH) and the prop-1-en-2-yl group, can be oriented on the same side of the ring (cis) or on opposite sides (trans).

These isomers are distinct compounds with different physical and chemical properties. The relative stability of the cis and trans isomers is dependent on the conformational preferences of the substituents on the cyclohexane ring, which typically adopts a chair conformation to minimize steric strain. In the chair conformation, substituents can occupy either axial or equatorial positions. Generally, a substituent is more stable in the equatorial position to avoid 1,3-diaxial interactions.

For the trans isomer, both the hydroxymethyl and the prop-1-en-2-yl groups can occupy equatorial positions in the most stable chair conformation, minimizing steric hindrance. In the cis isomer, one substituent must be in an axial position while the other is equatorial. This results in greater steric strain due to 1,3-diaxial interactions, making the cis isomer generally less stable than the trans isomer.

Enantiomeric Forms and Chiral Purity

Chirality in this compound arises from the presence of stereogenic centers. A stereogenic center, or chiral center, is a carbon atom bonded to four different groups. In this molecule, the carbon atom of the cyclohexane ring bonded to the prop-1-en-2-yl group (C4) is a chiral center. The carbon atom bonded to the hydroxymethyl group (C1) can also be a chiral center, depending on the substitution pattern and the specific isomer.

The presence of these chiral centers means that this compound can exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. For example, the related compound perillyl alcohol, which has a double bond in the cyclohexene (B86901) ring, exists as (R)-(+)-perillyl alcohol and (S)-(-)-perillyl alcohol. nih.gov

The chiral purity of a sample of this compound is a measure of the excess of one enantiomer over the other, often expressed as enantiomeric excess (% ee). The determination of chiral purity is critical in many applications, as different enantiomers can exhibit distinct biological activities. Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), are often employed to separate and quantify the enantiomers. nih.govnih.gov

Related Structural Analogs Bearing the Prop-1-en-2-ylcyclohexyl Moiety

A number of other chemical compounds, both naturally occurring and synthetic, share the prop-1-en-2-ylcyclohexyl structural moiety. These analogs often exhibit interesting chemical and biological properties.

| Compound Name | Molecular Formula | Key Structural Features |

| Perillyl alcohol | C₁₀H₁₆O | Contains a cyclohexene ring with a double bond. Exists as (R) and (S) enantiomers. nih.gov |

| Limonene (B3431351) | C₁₀H₁₆ | A common terpene found in citrus fruits. The prop-1-en-2-yl group is attached to a cyclohexene ring. |

| Carvone | C₁₀H₁₄O | A ketone derivative of limonene, also found in essential oils. Exists as (R)-(-)-carvone (spearmint) and (S)-(+)-carvone (caraway). |

| Shisool | C₁₀H₁₈O | A synonym for this compound, often referring to a specific isomer. nih.gov |

| Dihydroperillic acid | C₁₀H₁₆O₂ | The carboxylic acid analog of dihydroperillyl alcohol. |

These structural analogs highlight the versatility of the prop-1-en-2-ylcyclohexyl scaffold in natural product chemistry and synthetic organic chemistry.

Synthetic Methodologies for 4 Prop 1 En 2 Ylcyclohexyl Methanol

Total Synthesis Approaches to the (4-prop-1-en-2-ylcyclohexyl)methanol Skeleton

The complete construction of the this compound carbon framework from acyclic precursors represents a fundamental challenge in organic synthesis. One notable approach to the cis-isomer, commonly known as cis-shisool, involves a multi-step sequence that establishes the desired stereochemistry of the substituted cyclohexane (B81311) ring. While specific details of various total syntheses are proprietary or dispersed in complex literature, a general strategy often involves the formation of a 4-substituted cyclohexanone (B45756) derivative followed by the introduction of the hydroxymethyl group.

A key intermediate in such syntheses is often a cyclohexanone with the isopropenyl group already in place, such as 4-(prop-1-en-2-yl)cyclohexan-1-one. The construction of this ketone can be achieved through various methods, including Diels-Alder reactions to form the six-membered ring, followed by functional group manipulations. Subsequent steps then focus on the C1 position to introduce the final hydroxymethyl moiety.

Stereoselective Synthesis of this compound Isomers

Control over the stereochemistry of the two stereocenters in this compound is crucial for obtaining specific isomers. The relative orientation of the isopropenyl and hydroxymethyl groups on the cyclohexane ring (cis or trans) and the absolute configuration (R or S) at each chiral center are key considerations.

Diastereoselective Control in Cyclohexyl Ring Formation

Achieving diastereoselectivity, the preferential formation of one diastereomer over another, is a central theme in the synthesis of substituted cyclohexanes. In the context of this compound, this primarily relates to controlling the cis/trans relationship between the C1 and C4 substituents.

The reduction of a 4-substituted cyclohexanone precursor is a critical step where diastereoselectivity can be exerted. The approach of the reducing agent to the carbonyl group can be influenced by the steric bulk of the existing substituent at the C4 position. Attack from the axial or equatorial face of the cyclohexanone ring leads to the formation of the corresponding equatorial or axial alcohol, which in turn defines the cis or trans configuration of the final product. For instance, the reduction of 4-(prop-1-en-2-yl)cyclohexan-1-one with a hydride reagent will lead to a mixture of cis- and trans-(4-prop-1-en-2-ylcyclohexyl)methanol, with the ratio depending on the reagent and reaction conditions.

Enantioselective Synthesis via Chiral Catalysis or Chiral Pool Strategies

The production of enantiomerically pure isomers of this compound requires asymmetric synthesis techniques.

Chiral Catalysis: One powerful approach is the use of chiral catalysts to favor the formation of one enantiomer. For example, in the synthesis of related chiral epoxides, which can be precursors to such alcohols, Jacobsen's catalyst, a chiral manganese-salen complex, has been employed for the enantioselective epoxidation of unfunctionalized olefins. While not a direct synthesis of the target molecule, this illustrates the principle of using chiral transition metal complexes to induce enantioselectivity in key bond-forming reactions.

Chiral Pool Synthesis: Another effective strategy is to start from a readily available, enantiomerically pure natural product, a concept known as chiral pool synthesis. Terpenes, such as limonene (B3431351), are abundant and chiral, making them attractive starting materials. For instance, (R)-limonene, with its defined stereocenter, can be envisioned as a precursor where the endocyclic double bond is selectively functionalized and the exocyclic double bond is retained or modified to generate the isopropenyl group, while the existing chirality directs the formation of subsequent stereocenters.

Preparation of this compound from Precursors

A more direct route to this compound involves the modification of precursors that already contain the basic carbon skeleton.

Reduction of Ketone or Aldehyde Precursors to the Primary Alcohol

The reduction of a carbonyl group is a common and efficient method for the synthesis of alcohols. In this case, the corresponding aldehyde, 4-(prop-1-en-2-yl)cyclohexanecarbaldehyde, or a related ketone can serve as the immediate precursor.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the conversion of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. youtube.com Its chemoselectivity allows for the reduction of the carbonyl group without affecting other functional groups like the isopropenyl double bond present in the precursor molecule.

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate, typically during an aqueous workup, to yield the alcohol.

A general procedure for the reduction of an aldehyde like 4-isopropenylcyclohexanecarbaldehyde would involve dissolving the aldehyde in a suitable solvent, such as methanol (B129727) or ethanol, and then adding sodium borohydride portion-wise at a controlled temperature, often in an ice bath to manage the initial exothermic reaction. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified.

The following table summarizes a typical experimental setup for a sodium borohydride reduction of an aldehyde precursor.

| Parameter | Description |

| Substrate | 4-isopropenylcyclohexanecarbaldehyde |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to room temperature |

| Workup | Quenching with water or dilute acid, followed by extraction |

| Product | This compound |

This method is generally high-yielding and provides a straightforward route to the target alcohol from its aldehyde precursor.

Other Hydride Reducing Agents

While common reducing agents like sodium borohydride are effective, more sterically hindered hydride reagents can offer enhanced selectivity, particularly in the reduction of aldehydes to alcohols without affecting other potentially reducible functional groups. Reagents such as Diisobutylaluminium hydride (DIBAL-H) and lithium tri-tert-butoxyaluminum hydride [LiAlH(Ot-Bu)₃] are notable examples.

DIBAL-H is a versatile reducing agent capable of reducing esters to aldehydes at low temperatures. However, it can also reduce aldehydes to primary alcohols. Its bulky nature can be advantageous in achieving selective reductions in complex molecules. For the synthesis of this compound, DIBAL-H could be employed for the reduction of 4-(prop-1-en-2-yl)cyclohexanecarbaldehyde. The reaction would typically be carried out at low temperatures, such as -78 °C, to control the reactivity and prevent over-reduction.

Lithium tri-tert-butoxyaluminum hydride is another sterically hindered reducing agent. It is less reactive than lithium aluminum hydride (LiAlH₄) and is particularly useful for the selective reduction of acid chlorides to aldehydes. However, it can also reduce aldehydes to alcohols. Its reduced reactivity can be beneficial in preventing unwanted side reactions, especially when dealing with substrates containing multiple functional groups.

The choice of a specific sterically hindered hydride reducing agent would depend on the nature of the starting material and the desired selectivity. A comparative overview of these reagents is presented in Table 1.

| Hydride Reducing Agent | Precursor Functional Group | Key Characteristics |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde, Ester, Nitrile | Bulky reagent, allows for controlled reduction, especially of esters to aldehydes at low temperatures. |

| Lithium tri-tert-butoxyaluminum hydride [LiAlH(Ot-Bu)₃] | Acid Chloride, Aldehyde | Less reactive than LiAlH₄, selective for more reactive carbonyls. |

Transformation from Olefinic or Alkyne Derivatives (e.g., via Hydrogenation)

The synthesis of this compound can also be achieved through the selective hydrogenation of a suitable olefinic precursor. A key challenge in this approach is the chemoselective reduction of one double bond in the presence of another. For instance, starting from a precursor with an additional double bond in the cyclohexyl ring, catalytic hydrogenation could be employed to selectively reduce the endocyclic double bond while preserving the exocyclic isopropenyl group.

The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃) are commonly used for hydrogenation. The selectivity can be influenced by factors like catalyst loading, hydrogen pressure, temperature, and the choice of solvent. For instance, in the hydrogenation of α,β-unsaturated aldehydes, the selective reduction of the C=C bond over the C=O group is often favored thermodynamically. However, specific catalysts and conditions can be tuned to favor the reduction of the carbonyl group.

Another potential route involves the hydroboration-oxidation of a diene precursor like limonene. This two-step reaction sequence could theoretically install the hydroxyl group at the desired position. However, controlling the regioselectivity of the hydroboration step to favor the formation of the primary alcohol would be a significant challenge due to the steric and electronic properties of the starting material.

Functional Group Interconversions Leading to the Methanol Moiety

The methanol group of this compound can be introduced through various functional group interconversions. A common strategy involves the reduction of a carboxylic acid or its derivative. For example, 4-(prop-1-en-2-yl)cyclohexanecarboxylic acid could be reduced to the target alcohol. This transformation typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Alternatively, the synthesis could start from a halide, such as 4-(bromomethyl)cyclohex-1-ene-1-carbaldehyde. A nucleophilic substitution reaction with a suitable oxygen nucleophile, followed by reduction of the aldehyde, would yield the desired product. Another approach could involve a Grignard reaction, where a Grignard reagent prepared from a suitable cyclohexyl halide reacts with formaldehyde (B43269) to introduce the hydroxymethyl group.

| Starting Material Functional Group | Reagents | Resulting Functional Group |

| Carboxylic Acid | LiAlH₄ or BH₃ | Primary Alcohol |

| Ester | LiAlH₄ | Primary Alcohol |

| Aldehyde | NaBH₄, LiAlH₄ | Primary Alcohol |

| Alkyl Halide | 1. Mg, Et₂O; 2. CH₂O | Primary Alcohol |

Role of this compound in Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. While specific examples of this compound participating as a key reactant in such reactions are not extensively documented, its structural features suggest potential applications.

The hydroxyl group of this compound can act as a nucleophile to initiate a cascade sequence. For instance, under acidic conditions, the alcohol could participate in a Prins-type reaction. The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocation by a nucleophile. In a cascade scenario, the hydroxyl group of this compound could act as the internal nucleophile, leading to the formation of a cyclic ether.

Furthermore, the isopropenyl group can participate in ene reactions or other pericyclic reactions, which could be incorporated into a domino sequence. For example, an intramolecular ene reaction could be triggered by the formation of an oxonium ion from the alcohol, leading to the formation of a bicyclic system. The development of such cascade reactions involving terpene alcohols is an active area of research, aiming to mimic the efficient cyclization cascades observed in terpene biosynthesis.

Chemoenzymatic Synthetic Routes involving this compound or its Precursors

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve efficient and selective transformations. In the context of this compound, biocatalysis offers a promising approach for its stereoselective synthesis.

One notable strategy involves the biotransformation of related natural products. For instance, the bioconversion of perillaldehyde (B36042), an α,β-unsaturated aldehyde, to the corresponding alcohol (perillyl alcohol) has been demonstrated using various microorganisms, including Saccharomyces cerevisiae and non-conventional yeasts like Kluyveromyces naganishii. scispace.com These biocatalytic reductions are often highly selective and can provide access to enantiomerically enriched products. The enzymatic reduction of the aldehyde group in a precursor like 4-(prop-1-en-2-yl)cyclohexanecarbaldehyde could be achieved using alcohol dehydrogenases (ADHs).

Moreover, whole-cell biocatalysis has been employed for the synthesis of perillyl alcohol from limonene through engineered Escherichia coli. This approach involves the introduction of a cytochrome P450 enzyme that catalyzes the hydroxylation of limonene at the allylic position. A similar strategy could potentially be developed for the synthesis of this compound from a suitable precursor.

The use of enzymes in organic synthesis provides a green and sustainable alternative to traditional chemical methods. The mild reaction conditions and high selectivity of biocatalytic transformations make them particularly attractive for the synthesis of complex molecules like this compound. A summary of potential chemoenzymatic routes is presented in Table 3.

| Precursor | Biocatalyst | Transformation |

| Perillaldehyde | Saccharomyces cerevisiae, Kluyveromyces naganishii | Reduction of aldehyde to alcohol |

| 4-(prop-1-en-2-yl)cyclohexanecarbaldehyde | Alcohol Dehydrogenase (ADH) | Reduction of aldehyde to alcohol |

| Limonene | Engineered E. coli with P450 enzyme | Allylic hydroxylation |

Chemical Reactivity and Transformations of 4 Prop 1 En 2 Ylcyclohexyl Methanol

Reactions of the Primary Hydroxyl Group

The primary hydroxyl group is a versatile functional handle that can undergo oxidation, esterification, etherification, and conversion to various leaving groups for subsequent nucleophilic substitution reactions.

The oxidation of the primary alcohol functionality in (4-prop-1-en-2-ylcyclohexyl)methanol can be controlled to yield either the corresponding aldehyde, (4-prop-1-en-2-yl)cyclohexanecarbaldehyde, or the carboxylic acid, (4-prop-1-en-2-yl)cyclohexanecarboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and selective oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at room temperature. The key advantage of DMP is its high chemoselectivity, allowing for the oxidation of the alcohol without affecting the sensitive isopropenyl group. The reaction proceeds through a diacetoxyalkoxyperiodinane intermediate, followed by an intramolecular elimination to afford the aldehyde, iodinane, and acetic acid.

| Reactant | Reagent | Solvent | Product | Yield (%) |

| This compound | Dess-Martin Periodinane | Dichloromethane | (4-prop-1-en-2-yl)cyclohexanecarbaldehyde | High |

Beyond Dess-Martin periodinane, several other reagents can be employed for the selective oxidation of this compound to its aldehyde derivative. These methods often offer advantages in terms of cost, safety, or work-up procedures.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a mild and efficient protocol for generating aldehydes from primary alcohols.

TEMPO-based Oxidations: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant such as sodium hypochlorite (B82951) (bleach) or di(acetoxy)iodobenzene, catalyzes the selective oxidation of primary alcohols to aldehydes. This method is notable for its mild conditions and environmental friendliness.

Chromium-based Reagents: Reagents like Pyridinium (B92312) chlorochromate (PCC) and Pyridinium dichromate (PDC) can also effect the oxidation to the aldehyde. However, due to the toxicity of chromium compounds, their use is becoming less common in modern organic synthesis.

For the synthesis of the carboxylic acid derivative, stronger oxidizing agents are required.

Jones Oxidation: A solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) will readily oxidize a primary alcohol to a carboxylic acid.

Potassium Permanganate (B83412): Under basic or neutral conditions, potassium permanganate (KMnO₄) can also be used to carry out this transformation.

| Reagent System | Product |

| DMSO, (COCl)₂, Et₃N | Aldehyde |

| TEMPO, NaOCl | Aldehyde |

| PCC or PDC | Aldehyde |

| CrO₃, H₂SO₄, H₂O | Carboxylic Acid |

| KMnO₄ | Carboxylic Acid |

The primary hydroxyl group of this compound can be readily converted into esters and ethers through various established protocols.

Esterification: The reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) yields the corresponding ester. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, though it is an equilibrium process. For higher yields, the use of more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) is preferred. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, is another mild and efficient method.

Etherification: The Williamson ether synthesis is a classical method for preparing ethers, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed dehydration of the alcohol in the presence of another alcohol can lead to ether formation, although this is generally less specific for unsymmetrical ethers.

| Reaction Type | Reagents | Product Type |

| Fischer Esterification | R'COOH, H⁺ | Ester |

| Acylation | R'COCl, Pyridine | Ester |

| Williamson Ether Synthesis | 1. NaH, 2. R'X | Ether |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a halide or a sulfonate ester.

Halogenation:

With Thionyl Chloride (SOCl₂): In the presence of a base like pyridine, thionyl chloride converts primary alcohols to alkyl chlorides with inversion of configuration via an Sₙ2 mechanism.

With Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary alcohols into alkyl bromides, also proceeding through an Sₙ2 pathway.

With Hydrogen Halides (HX): Concentrated hydrogen halides can also be used, but the reaction conditions are harsher and may not be compatible with the isopropenyl group.

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine, converts the alcohol into the corresponding tosylate or mesylate. These are excellent leaving groups for subsequent Sₙ2 reactions.

| Reagent | Product | Leaving Group |

| SOCl₂, Pyridine | (4-prop-1-en-2-ylcyclohexyl)methyl chloride | Cl⁻ |

| PBr₃ | (4-prop-1-en-2-ylcyclohexyl)methyl bromide | Br⁻ |

| TsCl, Pyridine | (4-prop-1-en-2-ylcyclohexyl)methyl tosylate | TsO⁻ |

| MsCl, Pyridine | (4-prop-1-en-2-ylcyclohexyl)methyl mesylate | MsO⁻ |

Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

Reactions Involving the Isopropenyl Moiety

The isopropenyl group, being an alkene, is susceptible to a variety of electrophilic addition reactions. These transformations can be carried out chemoselectively in the presence of the hydroxyl group, or both functionalities can be manipulated in a single synthetic sequence.

Catalytic Hydrogenation: The double bond of the isopropenyl group can be selectively reduced to an isopropyl group using catalytic hydrogenation (e.g., H₂ with a Pd/C, PtO₂, or Raney Nickel catalyst). This transformation yields (4-isopropylcyclohexyl)methanol.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally stereospecific.

Dihydroxylation: The alkene can be dihydroxylated to form a diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening.

Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the double bond. Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) would yield 2-(4-(hydroxymethyl)cyclohexyl)propan-1-ol.

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Reductive workup (e.g., with zinc or dimethyl sulfide) would yield (4-(hydroxymethyl)cyclohexyl)methanone, while oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acid.

| Reaction | Reagents | Product Functional Group |

| Catalytic Hydrogenation | H₂, Pd/C | Isopropyl group |

| Epoxidation | m-CPBA | Epoxide |

| Syn-Dihydroxylation | OsO₄, NMO | Diol |

| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Primary alcohol |

| Ozonolysis (Reductive) | 1. O₃, 2. Zn or DMS | Ketone |

Catalytic Hydrogenation of the Double Bond

The isopropenyl group's double bond in this compound is susceptible to catalytic hydrogenation. This process involves the addition of hydrogen across the double bond in the presence of a metal catalyst, leading to the saturation of the propenyl group to form (4-isopropylcyclohexyl)methanol.

Commonly employed catalysts for such transformations include platinum group metals such as platinum, palladium, and rhodium, often supported on carbon (e.g., Pd/C, Pt/C) or other materials like alumina (B75360). The reaction is typically carried out under a hydrogen atmosphere at varying pressures and temperatures. For instance, the hydrogenation of a structurally similar compound, p-isopropylphenol, to p-isopropylcyclohexanol can be achieved using a Ruthenium on carbon (Ru/C) catalyst at temperatures between 50-150°C and hydrogen pressures of 1.0-5.0 MPa. google.com A similar catalytic system could be applied to this compound.

The general reaction is as follows:

This compound + H₂ --(Catalyst)--> (4-isopropylcyclohexyl)methanol

Table 1: Typical Catalysts and Conditions for Alkene Hydrogenation

| Catalyst | Support | Typical Pressure (MPa) | Typical Temperature (°C) |

| Palladium | Carbon (Pd/C) | 0.1 - 1 | 25 - 100 |

| Platinum | Carbon (Pt/C) | 0.1 - 1 | 25 - 100 |

| Rhodium | Alumina (Rh/Al₂O₃) | 0.1 - 5 | 25 - 120 |

| Ruthenium | Carbon (Ru/C) | 1.0 - 5.0 | 50 - 150 |

This table presents general conditions and may vary depending on the specific substrate and desired selectivity.

Electrophilic Additions (e.g., Hydroboration, Halogenation)

The electron-rich double bond of the isopropenyl group is a prime site for electrophilic addition reactions.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond. wikipedia.org In the first step, a borane reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) adds across the double bond. The boron atom, being the electrophile, adds to the less substituted carbon of the double bond, while the hydride adds to the more substituted carbon. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic medium replaces the boron atom with a hydroxyl group. libretexts.org This reaction would yield (4-(2-hydroxypropan-2-yl)cyclohexyl)methanol, a diol. The reaction proceeds with syn-stereochemistry, where the hydrogen and the hydroxyl group are added to the same face of the double bond.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds via a halonium ion intermediate. chemguide.co.uk This reaction typically occurs in an inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). youtube.com The nucleophilic attack of the halide ion on the halonium ion intermediate results in the formation of a vicinal dihalide. For this compound, this would lead to the formation of (4-(1,2-dihalo-propan-2-yl)cyclohexyl)methanol. The addition is typically anti, meaning the two halogen atoms add to opposite faces of the double bond.

Cycloaddition Reactions (e.g., Diels-Alder)

While the isolated double bond in the isopropenyl group cannot act as a diene in a Diels-Alder reaction, it can function as a dienophile, reacting with a conjugated diene. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. For example, the reaction of this compound with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) derivative. The reaction is typically promoted by heat.

Conversely, it is conceivable to modify the cyclohexyl ring to contain a diene functionality, which could then participate in a Diels-Alder reaction with a suitable dienophile, such as maleic anhydride. ens-lyon.fr

Transformations of the Cyclohexyl Ring System

Ring Expansion and Contraction Reactions

The cyclohexyl ring of this compound can undergo ring expansion or contraction reactions under specific conditions, often involving the generation of a carbocation adjacent to the ring.

Ring Expansion: A Tiffeneau-Demjanov-type rearrangement could potentially lead to a seven-membered ring. This would typically involve the conversion of the hydroxymethyl group to a leaving group (e.g., via tosylation) followed by treatment with a reagent that can generate a carbocation at the exocyclic carbon. Subsequent rearrangement of the cyclohexyl ring would lead to a cycloheptanone (B156872) derivative. wikipedia.org

Ring Contraction: Acid-catalyzed rearrangement of a diol derived from the cyclohexyl ring could lead to ring contraction. For instance, treatment of a vicinal diol on the cyclohexane (B81311) ring with acid can induce a pinacol-type rearrangement, potentially resulting in a cyclopentyl derivative with an altered substitution pattern. etsu.edu Another possibility is the Favorskii rearrangement of an α-haloketone derived from the cyclohexyl ring, which proceeds through a cyclopropanone (B1606653) intermediate to yield a ring-contracted carboxylic acid derivative. harvard.edu

Rearrangement Reactions (e.g., Claisen Rearrangement of Vinyloxy Derivatives)

The hydroxyl group of this compound can be converted into a vinyloxy ether, which can then undergo a Claisen rearrangement. The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether that results in the formation of a γ,δ-unsaturated carbonyl compound. organic-chemistry.org

To achieve this, the alcohol would first be converted into an allyl ether. Subsequent reaction with a vinyl ether under acidic or transition-metal catalysis would generate the key allyl vinyl ether intermediate in situ. redalyc.org Upon heating, this intermediate would rearrange to produce a new C-C bond and a carbonyl group, with the isopropenylcyclohexyl group attached to the carbon chain. The reaction proceeds through a concerted, chair-like transition state. organic-chemistry.org

Selective Functionalization Strategies for this compound

The presence of two distinct functional groups, a primary alcohol and a double bond, allows for selective chemical transformations.

Selective Oxidation of the Alcohol: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid without affecting the double bond. The choice of oxidizing agent is crucial for achieving this selectivity. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane are commonly used for the selective oxidation of primary alcohols to aldehydes. sacredheart.edu Stronger oxidizing agents like potassium permanganate (KMnO₄) under basic conditions or chromic acid (H₂CrO₄) would likely oxidize the alcohol to a carboxylic acid and could potentially cleave the double bond.

Selective Dihydroxylation of the Double Bond: The double bond can be selectively dihydroxylated to form a vicinal diol without affecting the primary alcohol. This can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate under cold, basic conditions. wikipedia.orgmasterorganicchemistry.com This reaction typically results in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. libretexts.org

Table 2: Selective Functionalization Reactions

| Target Functional Group | Reaction | Reagents | Product Functional Group |

| Primary Alcohol | Oxidation to Aldehyde | PCC or DMP in CH₂Cl₂ | Aldehyde |

| Primary Alcohol | Oxidation to Carboxylic Acid | KMnO₄ (hot, basic) or H₂CrO₄ | Carboxylic Acid |

| Double Bond | syn-Dihydroxylation | OsO₄/NMO or cold, basic KMnO₄ | Vicinal Diol |

| Double Bond | anti-Markovnikov Hydration | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

Advanced Spectroscopic and Chromatographic Characterization of 4 Prop 1 En 2 Ylcyclohexyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of (4-prop-1-en-2-ylcyclohexyl)methanol, offering precise information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments in this compound. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the proton connectivity.

Key proton signals are typically observed for the isopropenyl group, the cyclohexyl ring, and the methanol (B129727) moiety. The vinyl protons of the prop-1-en-2-yl group are expected to appear as distinct signals in the olefinic region of the spectrum. The methyl group attached to the double bond will also produce a characteristic signal. Protons on the cyclohexyl ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The protons of the hydroxymethyl (-CH₂OH) group will also show a characteristic chemical shift and may exhibit coupling to the adjacent cyclohexyl proton.

A representative, though not exhaustive, compilation of expected ¹H NMR data is presented below. Actual values can vary based on the solvent and stereochemistry of the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ (vinyl) | 4.6 - 4.8 | s | - |

| =CH₂ (vinyl) | 4.6 - 4.8 | s | - |

| -CH₂OH | 3.3 - 3.6 | d | ~6-7 |

| Cyclohexyl protons | 1.0 - 2.2 | m | - |

| -CH₃ (isopropenyl) | ~1.7 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and insight into the hybridization and connectivity of the carbon skeleton.

The ¹³C NMR spectrum will feature signals corresponding to the quaternary and methylene (B1212753) carbons of the isopropenyl group, the methine and methylene carbons of the cyclohexyl ring, and the carbon of the hydroxymethyl group. The chemical shifts of these carbons provide valuable structural information. For instance, the sp² hybridized carbons of the double bond will resonate at a significantly downfield shift compared to the sp³ hybridized carbons of the cyclohexyl ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C= (isopropenyl) | ~148 |

| =CH₂ (isopropenyl) | ~109 |

| -CH₂OH | ~68 |

| Cyclohexyl carbons | 25 - 45 |

| -CH₃ (isopropenyl) | ~21 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity and relative stereochemistry of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling interactions. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the proton network within the cyclohexyl ring and confirming the connectivity between the hydroxymethyl group and the ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data and simplifying the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds. This technique is crucial for identifying quaternary carbons (which are not observed in HSQC) and for piecing together the entire molecular structure by showing correlations between different functional groups, such as between the isopropenyl methyl protons and the quaternary carbon of the double bond, or between the hydroxymethyl protons and the carbons of the cyclohexyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, GC-MS analysis allows for the determination of its purity by separating it from any impurities present in a sample. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions.

The mass spectrum of this compound obtained from GC-MS will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (154.25 g/mol ). The fragmentation pattern, which results from the ionization and subsequent breakdown of the molecule, provides a unique fingerprint for its identification. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺) and cleavage of the C-C bond adjacent to the oxygen atom.

A representative mass spectrum for a stereoisomer, trans-Shisool, shows a base peak at m/z 67 and other significant fragments. The fragmentation pattern can be complex and provides valuable structural information.

| m/z | Relative Intensity (%) | Possible Fragment |

| 154 | Low | [M]⁺ |

| 139 | Moderate | [M-CH₃]⁺ |

| 121 | Moderate | [M-CH₃-H₂O]⁺ |

| 93 | High | [C₇H₉]⁺ |

| 67 | 100 (Base Peak) | [C₅H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, with a molecular formula of C₁₀H₁₈O, the theoretical exact mass can be calculated.

HRMS is a critical tool for confirming the molecular formula of a newly synthesized or isolated compound and for distinguishing between compounds with the same nominal mass but different elemental compositions.

LC-MS and UPLC-MS for Liquid Phase Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques for the analysis of terpene alcohols like this compound. These methods offer high sensitivity and selectivity, enabling the separation, identification, and quantification of the compound in complex mixtures. thermofisher.com

The choice of chromatographic conditions is critical for achieving optimal separation. A reversed-phase C18 column is commonly employed for the analysis of terpenes. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov UPLC systems, utilizing sub-2 µm particle columns, provide higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.

Mass spectrometry detection allows for the determination of the molecular weight of the analyte and provides structural information through fragmentation patterns. Atmospheric Pressure Chemical Ionization (APCI) is often used for the ionization of terpenes in the positive ion mode. thermofisher.com

Table 1: Representative UPLC-MS Conditions for Terpene Alcohol Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | UPLC |

| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Optimized for separation of isomers |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 45 °C |

| Ionization Source | APCI, Positive Ion Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its alcohol and alkene moieties. mdpi.comresearchgate.net

The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the cyclohexyl ring and the methyl/methylene groups appear in the 2850-3000 cm⁻¹ region. The C=C stretching vibration of the isopropenyl group is typically observed around 1640-1650 cm⁻¹. The C-O stretching vibration of the primary alcohol gives rise to a band in the 1000-1100 cm⁻¹ region. nist.govresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200 - 3600 (broad) | O-H | Stretching |

| 3080 - 3010 | =C-H | Stretching |

| 2960 - 2850 | C-H (sp³) | Stretching |

| 1645 | C=C | Stretching |

| 1450 | C-H (sp³) | Bending |

| 1050 - 1000 | C-O | Stretching |

| 890 | =C-H | Out-of-plane Bending |

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism)

This compound possesses chiral centers, leading to the existence of stereoisomers. Chiroptical methods, such as the measurement of optical rotation and circular dichroism (CD), are essential for the stereochemical analysis of this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org A CD spectrum provides information about the stereochemical features of a molecule, including its absolute configuration and conformational properties. aps.org For chiral terpenes, CD spectroscopy can be a powerful tool for distinguishing between enantiomers and diastereomers, as they will produce mirror-image or distinct CD spectra, respectively. nih.govrsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination (where applicable for derivatives)

X-ray diffraction analysis is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable single crystals of this compound itself may be challenging due to its physical properties, derivatization can yield crystalline materials amenable to X-ray analysis. mdpi.com

For instance, the formation of ester or urethane (B1682113) derivatives can facilitate crystallization. The resulting crystal structure would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral centers within the molecule. researchgate.net The crystallographic data for derivatives of related p-menthane (B155814) structures have been successfully determined, demonstrating the feasibility of this approach for elucidating the solid-state conformation of this compound derivatives. researchgate.net

Chromatographic Techniques for Separation and Purification

Column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method for the purification and separation of this compound from reaction mixtures or natural extracts. column-chromatography.comteledynelabs.com Silica gel is a polar adsorbent, and the separation is based on the differential adsorption of the components of the mixture. sse.co.thsorbtech.com

A solvent system of appropriate polarity is chosen as the mobile phase to elute the compounds from the column. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the mobile phase can be gradually increased (gradient elution) to effectively separate compounds with different polarities.

Table 3: Typical Solvent Systems for Silica Gel Column Chromatography of Terpene Alcohols

| Solvent System | Polarity | Application |

|---|---|---|

| Hexane / Ethyl Acetate | Low to Medium | General purification |

| Petroleum Ether / Diethyl Ether | Low to Medium | Separation from less polar impurities |

| Dichloromethane (B109758) / Methanol | Medium to High | Elution of more polar compounds |

Thin-layer chromatography (TLC) is a rapid and convenient technique for monitoring the progress of chemical reactions involving this compound, such as its synthesis or derivatization. arabjchem.orgacs.org A small aliquot of the reaction mixture is spotted onto a silica gel-coated plate, which is then developed in a suitable solvent system. nih.gov

The separation on the TLC plate allows for the visualization of the starting materials, intermediates, and products. By comparing the spots of the reaction mixture with those of the starting material, the consumption of the reactant and the formation of the product can be tracked over time. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by staining with a suitable reagent, such as potassium permanganate (B83412) or vanillin-sulfuric acid, which are effective for detecting alcohols and alkenes. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. For a compound such as this compound, which lacks a significant chromophore for high-wavelength UV detection, HPLC methods are typically developed using reverse-phase chromatography with low-wavelength UV detection.

The separation mechanism in reverse-phase HPLC is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. A polar mobile phase is used to elute the components from the column. The retention of an analyte is primarily governed by its polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Detailed research findings indicate that for compounds structurally similar to this compound, such as isopulegol (B1217435) and its derivatives, reverse-phase HPLC is an effective analytical method. sielc.com The mobile phase commonly consists of a mixture of acetonitrile or methanol and water. sielc.comnih.gov The addition of a small amount of acid, like phosphoric acid or formic acid, can improve peak shape and resolution, especially if the analyte has acidic or basic functional groups or if mass spectrometry detection is employed. sielc.comsielc.com

The choice of stationary phase is critical for achieving optimal separation. C18 and C8 columns are widely used for the analysis of moderately nonpolar compounds like this compound. researchgate.net The longer alkyl chains of C18 phases provide greater hydrophobicity and can lead to longer retention times compared to C8 phases.

The following interactive data table summarizes a typical set of HPLC parameters that could be employed for the analysis of this compound, based on methods used for analogous compounds.

| Parameter | Value | Rationale |

| Stationary Phase | C18 (Octadecylsilyl) | Provides strong hydrophobic interactions suitable for retaining the nonpolar cyclohexyl and propenyl groups of the analyte. |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A common mobile phase for reverse-phase HPLC, offering good solvating power and UV transparency at low wavelengths. sielc.comnih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns, providing a balance between analysis time and separation efficiency. |

| Detection | UV at 210 nm | As the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary to observe the carbon-carbon double bond. d-nb.info |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Further optimization of the mobile phase composition, such as adjusting the ratio of acetonitrile to water or using methanol as the organic modifier, can be performed to fine-tune the retention time and improve the resolution of the target compound from any impurities. nih.govsigmaaldrich.com Gradient elution, where the mobile phase composition is changed during the analysis, can also be employed to separate complex mixtures containing compounds with a wide range of polarities.

Computational Chemistry and Theoretical Studies of 4 Prop 1 En 2 Ylcyclohexyl Methanol

Molecular Modeling and Conformational Analysis

A thorough understanding of the three-dimensional structure and conformational landscape of (4-prop-1-en-2-ylcyclohexyl)methanol is fundamental to comprehending its chemical behavior and potential biological activity. Molecular modeling techniques, particularly conformational analysis, would be the primary tools for this investigation.

The conformational flexibility of this compound arises from the puckering of the cyclohexane (B81311) ring and the rotation around the single bonds connecting the isopropenyl and hydroxymethyl substituents. The cyclohexane ring can exist in several conformations, with the chair, boat, and twist-boat forms being the most significant. For substituted cyclohexanes, the chair conformation is typically the most stable.

In the case of this compound, the substituents can occupy either axial or equatorial positions on the chair conformer. A computational conformational analysis would systematically explore the potential energy surface of the molecule to identify all stable conformers and determine their relative energies. This is often achieved through a combination of molecular mechanics (MM) force fields, which provide a rapid initial screening of conformations, followed by more accurate quantum mechanics (QM) methods, such as Density Functional Theory (DFT), for geometry optimization and energy refinement of the most promising conformers.

The results of such a study would indicate the preferred spatial arrangement of the isopropenyl and hydroxymethyl groups. It is generally expected that conformers with bulky substituents in the equatorial position are more stable due to the avoidance of steric hindrance, specifically 1,3-diaxial interactions. A data table summarizing the hypothetical results of a conformational analysis is presented below.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This data is illustrative and not based on a published study.)

| Conformer | Isopropenyl Position | Hydroxymethyl Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 1.85 |

| 3 | Axial | Equatorial | 2.10 |

| 4 | Axial | Axial | 4.50 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable for elucidating the electronic structure of a molecule, which in turn governs its reactivity. For this compound, methods like DFT and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) would be employed to compute a variety of electronic properties.

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and reactive. The MEP map would visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule might interact with other chemical species.

For this compound, the oxygen atom of the hydroxyl group and the double bond of the isopropenyl group would be expected to be electron-rich regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be electron-poor and thus a potential site for nucleophilic interaction.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry offers a powerful means to investigate the mechanisms of chemical reactions at the molecular level. For this compound, this could involve studying reactions such as oxidation, esterification of the hydroxyl group, or addition reactions at the double bond.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For instance, a computational study of the acid-catalyzed dehydration of this compound could elucidate the step-by-step mechanism, including the protonation of the hydroxyl group, the formation of a carbocation intermediate, and the subsequent elimination of water to form an alkene. Such studies would provide a level of detail that is often difficult to obtain through experimental methods alone.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful.

Using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for a given molecular geometry. By averaging the calculated shifts over the Boltzmann population of the stable conformers (as determined from a conformational analysis), a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure of the molecule and to assign the observed spectral peaks to specific atoms.

Similarly, computational methods can predict other spectroscopic properties, such as infrared (IR) vibrational frequencies and Raman spectra. These calculations can aid in the interpretation of experimental spectra by providing a theoretical basis for the assignment of vibrational modes.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Conformer of this compound (Note: This data is illustrative and not based on a published study.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 40.2 | 40.5 |

| C2 | 30.8 | 31.1 |

| C3 | 28.5 | 28.7 |

| C4 | 48.1 | 48.3 |

| C5 | 28.5 | 28.7 |

| C6 | 30.8 | 31.1 |

| C7 (CH₂OH) | 68.9 | 69.2 |

| C8 (=C) | 149.5 | 149.8 |

| C9 (=CH₂) | 109.1 | 109.4 |

| C10 (CH₃) | 21.3 | 21.5 |

Derived Molecular Descriptors and Cheminformatics Applications

From the computationally determined three-dimensional structure and electronic properties of this compound, a wide range of molecular descriptors can be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics.

Examples of such descriptors include molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and various quantum chemical descriptors like HOMO and LUMO energies. These descriptors are fundamental in the field of cheminformatics and are used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.

Such models can be used to predict the biological activity or physicochemical properties of new, unstudied molecules based on their calculated descriptors. For this compound, these applications could include the prediction of its potential as a fragrance ingredient, its environmental fate, or its pharmacological activity.

Occurrence and Derivation in Natural Product Chemistry

Identification of (4-prop-1-en-2-ylcyclohexyl)methanol in Biological Systems

This compound has been isolated and identified from both the plant and fungal kingdoms, indicating a distribution across different domains of life.

Initial research identified this compound as a constituent of the essential oil of Perilla frutescens (L.) Britt., a member of the Lamiaceae family. researchgate.netnih.gov Specifically, it is found in significant amounts in the reddish-purple leaf variety of Perilla frutescens var. acuta, which is characterized as the perillaldehyde (B36042) (PA) chemotype. mdpi.comenzyme-database.org In this chemotype, this compound is one of the characteristic volatile compounds, alongside perillaldehyde and limonene (B3431351). mdpi.com

Beyond the plant kingdom, this compound has also been reported in the mushroom Omphalotus olearius, a fungus known for its bioluminescent properties. researchgate.net The occurrence in both a flowering plant and a fungus suggests convergent evolution for the biosynthesis of this particular monoterpenoid alcohol or a more widespread distribution than is currently documented.

| Organism | Family/Phylum | Common Name | Chemotype/Variety |

|---|---|---|---|

| Perilla frutescens var. acuta | Lamiaceae | Perilla, Shiso | Perillaldehyde (PA) type |

| Omphalotus olearius | Marasmiaceae | Jack-o'-lantern mushroom | Not Applicable |

Biosynthetic Pathways Leading to this compound and Related Compounds

The biosynthesis of this compound is rooted in the well-established monoterpenoid pathway, which commences with the precursor geranyl diphosphate (B83284) (GPP). nih.govresearchgate.net This pathway is responsible for the vast diversity of C10 isoprenoid compounds found in nature.

The initial and crucial step in the formation of the p-menthane (B155814) skeleton, characteristic of this compound, is the cyclization of GPP. In Perilla frutescens, this reaction is catalyzed by a terpene synthase, specifically a limonene synthase, which produces (-)-limonene. kyoto-u.ac.jp

Following the formation of (-)-limonene, a series of modifications, primarily hydroxylations and reductions, are required to yield the final alcohol. A key enzymatic step is the hydroxylation of (-)-limonene. Research has identified a cytochrome P450-dependent monooxygenase in Perilla frutescens, namely (-)-limonene-7-hydroxylase, which catalyzes the formation of (-)-perillyl alcohol from (-)-limonene. nih.govnih.gov

The final step in the biosynthesis of this compound from a precursor like perillyl alcohol would involve the reduction of the double bond within the cyclohexene (B86901) ring. While the specific enzyme responsible for this saturation has not yet been definitively characterized in Perilla, the presence of various alcohol dehydrogenases and reductases in the plant suggests the enzymatic machinery for such a conversion is available. nih.govresearchgate.net The proposed biosynthetic pathway is outlined below:

Geranyl Diphosphate → (-)-Limonene → (-)-Perillyl alcohol → this compound

This proposed pathway highlights the key enzymatic transformations from a universal precursor to a specific monoterpenoid alcohol.

Chemo-Taxonomic Significance of this compound Analogs

The chemical composition of essential oils, particularly the profile of monoterpenoids, serves as a valuable tool in the chemotaxonomy of the Lamiaceae family. nih.govsid.ir The genus Perilla, in particular, is well-known for its distinct chemotypes, which are classified based on the dominant monoterpene in their essential oil. researchgate.netptfarm.pl

The primary chemotypes of Perilla frutescens include:

PA-type: Rich in perillaldehyde.

PK-type: Characterized by a high content of perilla ketone.

PL-type: Dominated by perillene.

PT-type: Contains piperitenone (B1678436) as the main component.

C-type: Characterized by citral.

EK-type: Rich in elsholtziaketone.

This compound, or trans-shisool, has been found to be significantly more abundant in the PA-type of Perilla frutescens var. acuta, which typically exhibits reddish-purple leaves, in contrast to the green-leaved PK-type. mdpi.comenzyme-database.org This differential accumulation suggests that the presence and relative abundance of this compound and its immediate precursors can serve as a chemical marker to distinguish between these chemotypes.

| Chemotype | Major Constituent(s) | Associated Leaf Color | Relative Abundance of this compound |

|---|---|---|---|

| PA-type | Perillaldehyde, Limonene | Reddish-purple | High |

| PK-type | Perilla ketone, Isoegomaketone | Green | Low to absent |

| PL-type | Perillene | - | - |

| PT-type | Piperitenone | - | - |

The biosynthetic pathways leading to these different monoterpenes are genetically controlled, and the differential expression of specific terpene synthases and modifying enzymes like hydroxylases and reductases dictates the final chemical profile of the plant. researchgate.net Therefore, the presence of this compound is indicative of a specific enzymatic machinery active in the PA-chemotype, further solidifying its role in the chemo-taxonomic classification of Perilla frutescens.

Role in Chemical Synthesis and As a Synthetic Intermediate

Utilization of (4-prop-1-en-2-ylcyclohexyl)methanol as a Building Block in Complex Molecule Synthesis

The unique structural features of this compound make it an attractive starting material for the synthesis of intricate molecular architectures. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable alkene, allows for a range of synthetic transformations.

While direct, specific examples of the synthesis of polycyclic structures starting from this compound are not extensively documented in dedicated studies, the general principles of organic synthesis allow for its potential use in such applications. The isopropenyl group can participate in various cycloaddition and annulation reactions, which are key strategies for constructing polycyclic systems. For instance, radical-mediated annulation cyclization of dienes with aldehydes represents a modern approach to building N-containing polycyclic skeletons, suggesting that derivatives of this compound could potentially be employed in similar synthetic strategies. rsc.org The synthesis of complex, growth-inhibitory polycyclic compounds often involves multi-step sequences where functionalized cyclic precursors are elaborated, a role for which this compound is theoretically well-suited. rsc.org

This compound is structurally related to limonene (B3431351), a widely available and extensively studied monoterpene. This relationship makes it a logical precursor for the synthesis of various limonene-derived structures and other p-menthane (B155814) derivatives. For example, it is an isomer of perillyl alcohol, another naturally occurring monoterpenoid with a similar structural framework. nih.gov The chemical transformations of p-menthane skeletons are a subject of significant interest, particularly for the generation of novel flavor and fragrance compounds, as well as biologically active molecules. acs.org Biotransformations of related p-menthane structures using microorganisms and insects have been explored to produce a variety of hydroxylated and oxidized derivatives, indicating the potential for similar enzymatic modifications of this compound to yield valuable, complex natural product analogs. semanticscholar.org

This compound is a key intermediate in the stereoselective synthesis of various saturated and unsaturated p-menthane derivatives. A notable example is its precursor role in the synthesis of cis-p-menth-8-ene-1,7-diol and its saturated and triol analogs. nih.gov The synthesis begins with the corresponding cyanohydrin derived from 4-(1-methylvinyl)cyclohexanone, which is then chemically transformed into the hydroxymethyl group of this compound. nih.gov This intermediate can then undergo further reactions, such as regioselective hydroxylation, to yield more complex derivatives like cis-p-menthane-1,7,8-triol. nih.gov The isopropenyl group can also be selectively hydrogenated to produce the corresponding saturated derivative, (4-isopropylcyclohexyl)methanol, or subjected to other addition reactions to introduce further functionality. The table below summarizes key transformations starting from a precursor of this compound.

| Starting Material | Key Transformation | Product | Significance |

|---|---|---|---|

| 4-(1-methylvinyl)cyclohexanone | HCN addition followed by reduction of the nitrile | This compound | Formation of the key hydroxymethyl intermediate |

| cis-p-menth-8-ene-1,7-diol (derived from the intermediate) | Regioselective hydroxylation | cis-p-menthane-1,7,8-triol | Synthesis of a more complex, oxygenated p-menthane derivative |

Strategies for Incorporating the this compound Moiety into Larger Systems

The incorporation of the this compound moiety into larger molecular frameworks can be achieved through several established synthetic strategies. The primary hydroxyl group is a versatile handle for forming ester, ether, and urethane (B1682113) linkages. This allows for the attachment of this lipophilic cyclohexyl unit to polymers, surfaces, or other larger molecules to modify their physical and chemical properties.

Furthermore, the isopropenyl group can be leveraged for carbon-carbon bond formation. For instance, it can undergo Heck, Suzuki, or other palladium-catalyzed cross-coupling reactions if first converted to a suitable derivative like a vinyl halide or triflate. Alkene metathesis provides another powerful tool for connecting this moiety to other molecules containing double bonds.

Future Directions in the Synthetic Utility of this compound

The future synthetic applications of this compound are likely to expand as new catalytic methods and synthetic strategies are developed. There is potential for its use in the synthesis of novel carbocyclic nucleoside analogs, where the cyclohexyl ring would replace the sugar moiety. researchgate.net The development of more efficient and selective methods for the functionalization of the isopropenyl group, such as asymmetric dihydroxylation or epoxidation, could lead to the synthesis of a wider range of chiral derivatives with potential applications in pharmaceuticals and materials science.

Moreover, the exploration of chemoenzymatic and biocatalytic transformations of this compound could provide environmentally friendly routes to valuable derivatives. acs.org As the demand for sustainable chemical processes grows, the use of renewable, terpene-derived building blocks like this compound is expected to become increasingly important.

Future Research Directions for 4 Prop 1 En 2 Ylcyclohexyl Methanol

Development of Novel and Sustainable Synthetic Routes

The industrial demand for structurally complex molecules like (4-prop-1-en-2-ylcyclohexyl)methanol necessitates the development of efficient and environmentally benign synthetic strategies. Future research should prioritize the move away from petroleum-based feedstocks and hazardous reagents.

Green chemistry principles offer a roadmap for developing more sustainable synthetic processes. mdpi.com This includes the use of renewable starting materials, atom-economical reactions, and the reduction of waste. For instance, citronellal, a naturally abundant terpene, can be converted to p-menthane-3,8-diol (B45773) under solvent-free aqueous conditions, a process that could be adapted for the synthesis of this compound. nih.gov The use of biosourced ammonium (B1175870) salts as catalysts in such transformations further enhances the sustainability profile. acs.org

Metabolic engineering and synthetic biology present powerful tools for the sustainable production of terpenoids. neliti.comnih.gov By engineering microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, it is possible to construct cell factories that produce specific terpenoids from simple carbon sources. nih.govnih.gov Research in this area could focus on optimizing biosynthetic pathways leading to the p-menthane (B155814) skeleton and introducing specific enzymes to yield this compound. This approach not only relies on renewable feedstocks but also often proceeds with high stereoselectivity.

Key strategies in metabolic engineering for enhanced terpenoid production include:

Pathway Optimization: Overexpression of rate-limiting enzymes and downregulation of competing pathways. nih.gov

Enzyme Engineering: Modification of terpene synthases to alter product specificity and improve catalytic efficiency. nih.gov

Host Engineering: Improving precursor supply and tolerance of the host organism to the target compound.

| Synthetic Approach | Key Features | Potential Advantages |

| Green Chemistry | Use of renewable feedstocks, solvent-free conditions, non-toxic catalysts. mdpi.comnih.govacs.org | Reduced environmental impact, lower production costs, increased safety. |

| Metabolic Engineering | Engineered microbial production from simple sugars. neliti.comnih.govnih.gov | Sustainable, potential for high stereoselectivity, continuous production. |

| Chemoenzymatic Synthesis | Combination of chemical steps with biocatalytic transformations. nih.gov | High selectivity and efficiency of enzymes, broad substrate scope of chemical reactions. |

Exploration of Under-investigated Chemical Transformations

The chemical structure of this compound, featuring a primary alcohol, a cyclohexane (B81311) ring, and an isopropenyl group, offers multiple sites for chemical modification. While standard transformations are predictable, future research should delve into less common and more complex reactions to generate novel derivatives with potentially valuable properties.

The allylic alcohol moiety is a key functional group for a variety of transformations. rsc.org Under-investigated areas include:

Selective Oxidations: Moving beyond simple conversion to the aldehyde or carboxylic acid, research could explore selective epoxidation of the isopropenyl double bond or C-H oxidation at other positions on the cyclohexane ring. The use of different oxidizing agents can lead to diverse products; for example, pyridinium (B92312) chlorochromate (PCC) typically yields carbonyl compounds, while reagents like t-butyl hydroperoxide (t-BuOOH) can produce epoxides and products of allylic oxidation. nih.gov

Rearrangement Reactions: Acid-catalyzed or metal-mediated rearrangements could lead to novel carbocyclic skeletons. For instance, the europium(III)-catalyzed rearrangement of allylic methoxyacetates is a stereospecific transformation that could be applied to derivatives of this compound. umich.edu

Cyclopropanation: Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones offers a method to introduce a cyclopropyl (B3062369) ring, a common motif in bioactive molecules. nih.gov This "borrowing hydrogen" strategy is particularly attractive as it retains the hydroxyl group for further functionalization. nih.gov